Cynarin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antifibrotic Properties

Cynarin has been identified as a promising antifibrotic agent. Research indicates that it inhibits the activation and proliferation of hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. A study demonstrated that this compound acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), significantly reducing the expression of alpha-smooth muscle actin (α-SMA) induced by platelet-derived growth factor BB (PDGF-BB) in HSCs. This inhibition occurs in a dose- and time-dependent manner, suggesting its potential utility in treating liver fibrosis and related conditions .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, particularly in endothelial cells. A study showed that this compound suppresses lipopolysaccharide (LPS)-induced inflammation by downregulating vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The mechanism involves the upregulation of mitogen-activated protein kinase phosphatase 3 (MKP-3), which inhibits the p38 and NF-κB signaling pathways, thereby alleviating inflammation .

Antioxidant Activity

This compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in various biological systems, enhancing cellular defense mechanisms . This activity is particularly relevant in conditions where oxidative stress is implicated, such as cardiovascular diseases and neurodegenerative disorders.

Hepatoprotective Effects

Research has highlighted the hepatoprotective effects of this compound against liver damage induced by various toxins, including carbon tetrachloride (CCl₄) and cyclophosphamide. This compound's ability to modulate oxidative stress and inflammation plays a critical role in its protective effects on liver cells . Additionally, it has been suggested that this compound may enhance liver function through its choleretic properties, promoting bile production and secretion.

Potential in Cancer Therapy

Emerging evidence suggests that this compound may have anticancer properties. It has been shown to inhibit HIV-1 replication in human T-cell leukemia cells, indicating its potential as an antiviral agent with implications for cancer therapy . Moreover, there are indications that this compound may act as a chemosensitizing agent by reversing multidrug resistance mechanisms in cancer cells . However, further studies are needed to elucidate these effects fully.

Computational Drug Discovery Applications

This compound's structure has made it a candidate for computational drug discovery approaches. Molecular docking studies have been employed to explore its interactions with various biological targets, aiding in the design of new therapeutic agents . The integration of computational modeling with experimental validation could accelerate the discovery of novel applications for this compound.

Case Studies and Research Findings

Wirkmechanismus

Target of Action

Cynarine, a biologically active chemical constituent of artichoke (Cynara cardunculus), has been found to act on multiple targets, particularly in the context of non-alcoholic fatty liver disease (NAFLD) . The primary targets of Cynarine include CASP3 , TP53 , MMP9 , ELANE , and NOTCH1 . These targets play crucial roles in various cellular processes, including apoptosis, cell cycle regulation, and immune response .

Mode of Action

Cynarine interacts with its targets to bring about changes at the molecular level. Molecular docking studies have confirmed that Cynarine has good binding activity with its therapeutic targets . This interaction leads to the modulation of various cellular processes, including the reduction of fat deposition in NAFLD model cells .

Biochemical Pathways

The action of Cynarine affects several biochemical pathways. The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway are identified as the main pathways for Cynarine to prevent and treat NAFLD . These pathways are involved in regulating cell growth, proliferation, and survival, and their modulation by Cynarine contributes to its therapeutic effects .

Result of Action

Cynarine’s action results in significant molecular and cellular effects. It has been found to reduce the fat deposition ability of NAFLD model cells and effectively reduce the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Additionally, Cynarine has been observed to inhibit the expression of AKT1 and MAPK1 .

Biochemische Analyse

Biochemical Properties

Cynarine interacts with various enzymes, proteins, and other biomolecules. It has been found to act on 48 targets of Nonalcoholic Fatty Liver Disease (NAFLD), with the role of CASP3, TP53, MMP9, ELANE, NOTCH1 being more important . The protein-protein interaction network (PPI) showed that immune and inflammation-related targets played a pivotal role .

Cellular Effects

Cynarine has significant effects on various types of cells and cellular processes. It has been shown to reduce the fat deposition ability of NAFLD model cells, effectively reducing the levels of ALT and AST released by liver cells due to excessive lipid accumulation . Cynarine also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cynarine exerts its effects at the molecular level through various mechanisms. Molecular docking studies confirmed that Cynarine has good binding activity with therapeutic targets . It has been found to inhibit the expression of AKT1 and MAPK1, which may be closely related to the effective regulation of these expressions by Cynarine .

Metabolic Pathways

Cynarine is involved in various metabolic pathways. The KEGG analysis found that the PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway may be the main pathways for Cynarine to prevent and treat NAFLD .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cynarin typically involves the extraction from artichoke leaves. The process includes grinding the leaves, reflux extraction with an aqueous solution, clarification with a precipitator, adsorption using alkalescent anion resin, elution with acetic acid solution, and further purification using macroporous resin . The eluent is then concentrated and crystallized, followed by recrystallization using deionized water and alcohol .

Industrial Production Methods: Industrial production of this compound involves similar extraction and purification techniques. The leaves of Cynara scolymus L. are dried, ground, and subjected to complex enzyme zymohydrolysis combined with microwave-assisted extraction . This method enhances the enzymolysis rate and improves the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cynarin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is slightly stable in air but changes color in the presence of ferric chloride .

Common Reagents and Conditions:

Oxidation: Ferric chloride can be used to induce oxidation, resulting in a color change.

Reduction: Specific reducing agents can be employed to study the reduction properties of this compound.

Substitution: Various substitution reactions can be performed to modify the chemical structure of this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different quinic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Cynarin is often compared with other similar compounds, such as:

Biologische Aktivität

Cynarin, a prominent compound derived from the artichoke plant (Cynara scolymus), has garnered significant attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a caffeoylquinic acid derivative, primarily known for its hepatoprotective, antioxidant, anti-inflammatory, and antibacterial properties. It functions through various pathways, including modulation of signaling proteins and receptors.

-

Hepatoprotective Effects :

- This compound acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in liver health.

- It significantly inhibits platelet-derived growth factor (PDGF)-BB-induced activation and proliferation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. This compound reduces the expression of alpha-smooth muscle actin (α-SMA), a marker for HSC activation, in a dose-dependent manner .

-

Anti-inflammatory Activity :

- In endothelial cells, this compound suppresses lipopolysaccharide (LPS)-induced inflammation by downregulating proinflammatory cytokines such as TNF-α and IL-1β. It achieves this by inhibiting the activation of p38 MAPK and NF-κB pathways .

- This compound also enhances the expression of mitogen-activated protein kinase phosphatase 3 (MKP-3), which serves as a negative regulator of these inflammatory pathways .

- Antioxidant Properties :

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Case Study on Liver Fibrosis :

A study demonstrated that this compound significantly reduced liver fibrosis markers in animal models subjected to carbon tetrachloride (CCl₄) exposure. The results indicated a marked decrease in α-SMA expression and improved liver histology after treatment with this compound . -

Endothelial Inflammation :

Another investigation focused on this compound's effects on human endothelial cells exposed to LPS. The study found that this compound treatment led to reduced VCAM-1 expression and lower levels of inflammatory cytokines, suggesting its potential as a therapeutic agent for cardiovascular diseases related to inflammation .

Eigenschaften

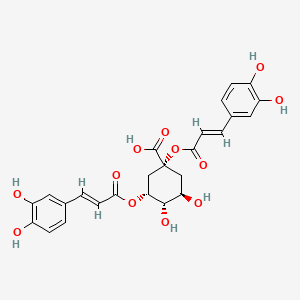

IUPAC Name |

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309674 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212891-05-9, 30964-13-7 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynarine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynarine [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of cynarin?

A: Research suggests that this compound interacts with various molecular targets, including:* Peroxisome proliferator-activated receptor gamma (PPARγ): this compound acts as a partial agonist of PPARγ, potentially explaining its antifibrotic effects. []* Signal transducer and activator of transcription 3 (STAT3) / Nuclear factor-kappa B (NF-κB) pathway: this compound appears to inhibit this pathway, contributing to its anti-inflammatory properties. [, , ]* Mitogen-activated protein kinase phosphatase 3 (MKP-3): Studies indicate that this compound may upregulate MKP-3, further supporting its anti-inflammatory effects. [] * Squalene Synthase (SQS): Computational studies and in vitro experiments suggest this compound might inhibit SQS, contributing to its lipid-lowering effects. []

Q2: How does this compound's interaction with these targets translate into its observed biological activities?

A: this compound's interaction with different targets explains its multifaceted biological activities:* Anti-inflammatory activity: By inhibiting the STAT3/NF-κB pathway and potentially upregulating MKP-3, this compound dampens inflammatory responses in various models, including ulcerative colitis and LPS-induced endothelial inflammation. [, ]* Antifibrotic activity: this compound's partial agonistic activity on PPARγ may contribute to its ability to inhibit the activation of hepatic stellate cells, potentially mitigating liver fibrosis. []* Lipid-lowering activity: Computational and in vitro studies indicate that this compound might inhibit SQS, a key enzyme in cholesterol biosynthesis, which could explain its potential to reduce triglyceride levels. []

Q3: Does this compound affect macrophage polarization?

A: Yes, research suggests that this compound inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype. This effect is observed in both in vivo models of ulcerative colitis and in vitro models using LPS/IFN-γ-stimulated RAW264.7 and J774A.1 cells. This modulation of macrophage polarization contributes to this compound's anti-inflammatory properties. []

Q4: What is the molecular structure of this compound?

A4: this compound is a dicaffeoylquinic acid derivative. Its IUPAC name is 1,3-dicaffeoylquinic acid.

Q5: What is the molecular weight and formula of this compound?

A5: The molecular formula of this compound is C25H24O12, and its molecular weight is 516.45 g/mol.

Q6: How does this compound's stability vary under different processing conditions?

A: Studies on Echinacea angustifolia, a plant that contains this compound, demonstrate that the drying method significantly influences the extraction yield of this compound and echinacoside. Oven-drying at 50°C or higher yielded the highest concentrations, while freeze-drying or storage at -80°C or -20°C resulted in minimal or no recovery of these compounds. This suggests that this compound might degrade in conditions lacking dehydration. Modifying the extraction process by adding acidified methanol before grinding improved the extraction efficiency from frozen samples, but the yields remained lower than those obtained from oven-dried roots. []

Q7: Have computational methods been employed to study this compound and its interactions?

A: Yes, computational chemistry techniques, particularly molecular docking and molecular dynamics simulations, have been used in several studies:* SQS Inhibition: Molecular docking and molecular dynamics simulations were used to predict the binding mode and affinity of this compound to SQS, suggesting its potential as an SQS inhibitor. []* RIPK3 Inhibition: Molecular docking studies identified this compound as a potential inhibitor of RIPK3, a kinase associated with apical periodontitis. [] * MMP-9 Inhibition: Computational studies identified this compound as a potential MMP-9 inhibitor, suggesting potential therapeutic applications in diseases involving MMP-9 overexpression. [] * MAPK3 Inhibition: Molecular docking and molecular dynamics simulations were employed to investigate this compound's interaction with MAPK3, highlighting its potential as a MAPK3 inhibitor. []

Q8: How does the structure of this compound relate to its antioxidant activity?

A: Studies comparing the antiradical activity of this compound (1,3-dicaffeoylquinic acid) with other phenolic compounds from Cynara cardunculus, including chlorogenic acid and 1,5-dicaffeoylquinic acid, revealed that the number of catechol groups and overall phenolic groups influenced the scavenging activity. The order of increasing antiradical activity was: caffeic acid < chlorogenic acid < luteolin < luteolin-7-glucoside < this compound < 1,5-dicaffeoylquinic acid. This suggests that the presence and position of caffeoyl groups significantly affect this compound's antioxidant properties. [, ]

Q9: What is known about the pharmacokinetics of this compound in humans?

A: While limited information is available on this compound's pharmacokinetics in humans, one study identified this compound in rat plasma samples after intraperitoneal administration of the pure compound, but not after oral administration of artichoke leaf extract. This suggests potential differences in absorption and metabolism depending on the route of administration and the matrix in which this compound is delivered. []

Q10: What is the bioavailability of this compound?

A10: Limited data is available on the bioavailability of this compound.

Q11: What are the preclinical findings on the therapeutic potential of this compound?

A11: Preclinical studies demonstrate promising therapeutic potential for this compound in various conditions:

- Ulcerative colitis: In a mouse model of dextran sulfate sodium-induced colitis, this compound administration reduced disease activity index, ameliorated histological damage, and suppressed pro-inflammatory cytokine release in the colon. []

- Liver fibrosis: this compound inhibited PDGF-BB-induced proliferation and activation of hepatic stellate cells in vitro, suggesting potential as an anti-fibrotic agent. []

- Hepatotoxicity: In mice, Cichorium glandulosum seed extract, which contains this compound, effectively protected against cyclophosphamide-induced liver damage. Similarly, pretreatment with this compound protected against acrolein-induced cytotoxicity in HepG2 cells. []

- Hyperlipidemia: this compound reduced triglyceride levels in sodium oleate-induced HepG2 cells, indicating potential as a lipid-lowering agent. []

Q12: What in vitro models have been used to study this compound's effects?

A: Various cell lines have been employed to investigate this compound's biological effects, including:* RAW264.7 and J774A.1 macrophages: To study this compound's impact on macrophage polarization and LPS/IFN-γ-induced inflammation. []* CFSC-8G hepatic stellate cells: To assess the effects of this compound on PDGF-BB-induced proliferation and activation. []* HepG2 hepatocellular carcinoma cells: To evaluate this compound's protective effects against acrolein-induced cytotoxicity and to investigate its potential to reduce lipid levels. [, ] * EA.hy926 endothelial cells: To examine this compound's anti-inflammatory effects in the context of LPS-induced endothelial inflammation. []* Human coronary artery smooth muscle cells (HCASMC): To study the effects of artichoke extracts and this compound on cytokine-induced iNOS expression. []

Q13: Are there any clinical trials investigating the efficacy of this compound in humans?

A: While the provided research doesn't mention specific clinical trials on this compound, one study mentions a controlled trial where this compound (Listrocol) demonstrated a significant reduction in hypercholesterolemia, pre-beta-lipoproteins, the beta/alpha-lipoprotein ratio, and body weight in patients with dyslipidemia compared to a placebo group. []

Q14: What analytical techniques have been used to identify and quantify this compound?

A: Several analytical methods have been employed to identify and quantify this compound:* High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both qualitative and quantitative analysis of this compound, often coupled with UV detection (HPLC-UV) or diode array detection (HPLC-DAD). [, , , , , , , , ]* Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more precise identification and structural information about this compound. [, ]* Thin Layer Chromatography (TLC): This method has been used to separate and identify this compound in plant extracts. []

Q15: What are the key parameters considered when validating analytical methods for this compound determination?

A: Analytical methods for this compound analysis are validated by assessing parameters such as: * Linearity: Determining the linear range of detection for this compound, ensuring accurate quantification within a specific concentration range. [, , ]* Accuracy: Evaluating the method's ability to provide results close to the true value, often expressed as recovery percentage. [, , ]* Precision: Assessing the method's reproducibility by measuring the agreement between replicate measurements, typically expressed as relative standard deviation (RSD). [, , ]* Specificity: Ensuring the method can selectively detect and quantify this compound in the presence of other compounds in the sample matrix. []

Q16: Does this compound exhibit any effects on the immune system?

A: While the provided research does not focus on this compound's direct effects on immune cells, one study suggests that it can bind to CD28, a co-stimulatory receptor on T cells, and potentially downregulate CD28-dependent interleukin-2 (IL-2) expression. This finding suggests a potential for this compound to modulate immune responses. []

Q17: When was this compound first identified, and what were the key milestones in its research?

A: this compound was first isolated and identified as the active principle of artichoke in 1954 by Panizzi and Scarpati. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.